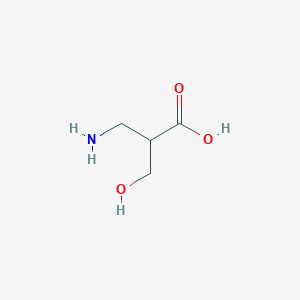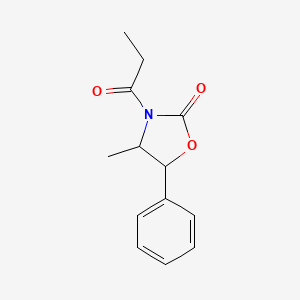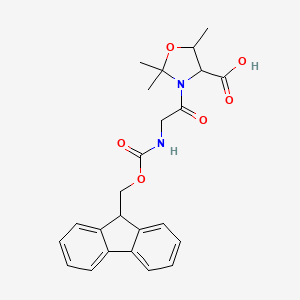
Fmoc-Gly-PsiProThr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-PsiProThr-OH is a synthetic peptide compound used extensively in solid-phase peptide synthesis (SPPS). The compound is composed of fluorenylmethyloxycarbonyl (Fmoc)-protected glycine (Gly), pseudoproline (PsiPro), and threonine (Thr). The Fmoc group serves as a protective group for the amino terminus, facilitating the stepwise assembly of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-PsiProThr-OH typically involves the following steps:
Solid-Phase Peptide Synthesis (SPPS): The Fmoc-protected amino acids are sequentially added to a resin-bound peptide chain, with deprotection steps using piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to ensure precision and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the threonine residue, forming oxo derivatives.
Reduction: Reduction reactions can target the pseudoproline residue, converting it to proline.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like piperidine in DMF for Fmoc deprotection.
Major Products:
Oxidation: Oxo derivatives of threonine.
Reduction: Proline derivatives.
Substitution: Deprotected peptides ready for further functionalization.
Wissenschaftliche Forschungsanwendungen
Fmoc-Gly-PsiProThr-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins, facilitating the study of peptide structure and function.
Biology: Employed in the development of peptide-based probes and sensors for biological assays.
Medicine: Utilized in the design of peptide-based therapeutics and drug delivery systems.
Industry: Applied in the production of peptide-based materials and hydrogels for tissue engineering and regenerative medicine
Wirkmechanismus
The mechanism of action of Fmoc-Gly-PsiProThr-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during the stepwise assembly of peptides, preventing unwanted side reactions. The pseudoproline residue introduces conformational flexibility, enhancing the solubility and stability of the peptide .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Gly-OH: A simpler Fmoc-protected glycine used in peptide synthesis.
Fmoc-Pro-OH: Fmoc-protected proline, another common building block in SPPS.
Fmoc-Thr-OH: Fmoc-protected threonine, used for introducing threonine residues in peptides.
Uniqueness: Fmoc-Gly-PsiProThr-OH is unique due to the presence of the pseudoproline residue, which imparts enhanced solubility and stability to the peptide. This makes it particularly useful in the synthesis of challenging peptide sequences that may otherwise aggregate or degrade .
Eigenschaften
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-14-21(22(28)29)26(24(2,3)32-14)20(27)12-25-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,12-13H2,1-3H3,(H,25,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXZZZZUNKUMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol](/img/structure/B13383298.png)
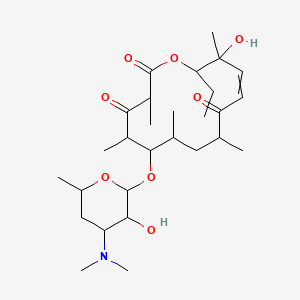
![[(8S,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13383307.png)

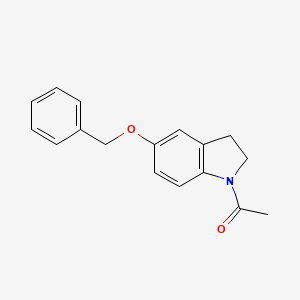
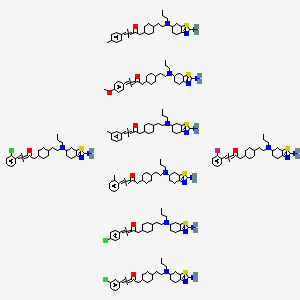
![2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B13383325.png)

![2-[Amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-enenitrile](/img/structure/B13383346.png)
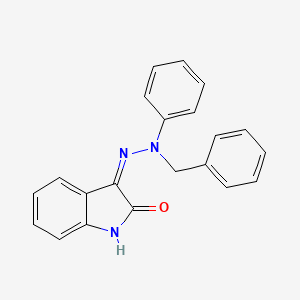
![(2S)-3-[2-({[(tert-butoxy)carbonyl]amino}oxy)acetamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383355.png)

